molecular formula C20H15FN4OS B2495450 (Z)-N-(4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 477187-30-7

(Z)-N-(4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2495450
CAS No.: 477187-30-7
M. Wt: 378.43
InChI Key: VTLAIVWWWPDKIA-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a structurally distinct, ATP-competitive small molecule inhibitor that demonstrates high potency and selectivity for Fibroblast Growth Factor Receptor 1 (FGFR1) [https://pubmed.ncbi.nlm.nih.gov/29083106/]. This compound is a valuable pharmacological tool for investigating the critical roles of FGFR signaling in cellular processes. Its primary research application is in the field of oncology, where it is used to study tumorigenesis and proliferation in cancers driven by FGFR pathway dysregulation, such as certain breast, lung, and endometrial cancers [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5850650/]. The mechanism of action involves binding to the kinase domain of FGFR1, thereby inhibiting autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt. This targeted inhibition allows researchers to probe the functional consequences of FGFR blockade, including the induction of cell cycle arrest and apoptosis in sensitive cancer cell lines, providing crucial insights for the development of targeted anti-cancer therapies.

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLAIVWWWPDKIA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound that incorporates multiple functional groups, including a thiazole moiety and cyano group. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by:

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Cyano Group : Often associated with cytotoxic effects against cancer cells.
  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various bacterial strains, with some exhibiting enhanced activity against Enterococcus faecalis .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely documented. For example, derivatives with structural similarities to the target compound have been evaluated for their cytotoxicity against several cancer cell lines, yielding IC50 values indicating significant antiproliferative effects. One study reported IC50 values as low as 1.61 µg/mL for certain thiazole derivatives against cancer cells .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer proliferation.
  • Interaction with DNA : Some thiazole derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cell lines. Compounds were tested for their ability to induce apoptosis in HeLa cells, where several derivatives exhibited promising results with IC50 values below 5 µM .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain compounds showed comparable activity to standard antibiotics like norfloxacin .

Summary Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialThiazole DerivativesMIC 100–400 μg/mL
AnticancerThiazole DerivativesIC50 as low as 1.61 µg/mL
Enzyme InhibitionCyano-containing CompoundsInhibition of kinases
ROS GenerationThiazole DerivativesInduction of apoptosis

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including (Z)-N-(4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. Research indicates that compounds containing thiazole rings exhibit varying degrees of antibacterial and antifungal activities.

  • Study Findings :
    • A study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives showed significant inhibition against strains like Staphylococcus aureus and Escherichia coli .
    • Another investigation highlighted that compounds with the thiazole structure displayed moderate to high activity against various fungal strains, including Candida albicans .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation.

  • Case Studies :
    • In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
    • A quantitative structure–activity relationship (QSAR) analysis indicated that modifications to the thiazole structure could enhance anticancer activity, suggesting a pathway for further development .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Compound CCandida albicans16

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HCT11612
MCF78
HeLa15

Q & A

Q. Characterization :

  • Thin-Layer Chromatography (TLC) monitors reaction progress.
  • NMR Spectroscopy confirms regiochemistry and functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyano group at δ 120–125 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

How can stereochemical control (Z-configuration) of the vinyl group be achieved during synthesis?

Level: Advanced
Methodological Answer:
The Z-configuration is critical for bioactivity and is controlled via:

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-isomer formation .
  • Catalytic Conditions : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., piperidine) to direct stereoselectivity .
  • Temperature : Lower temperatures (0–25°C) minimize thermal isomerization .
    Post-synthesis, NOESY NMR or X-ray crystallography (e.g., C24H18F2N4OS structure in ) confirms the Z-configuration .

What spectroscopic techniques resolve contradictions in structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions (e.g., overlapping NMR peaks or ambiguous MS fragments) are resolved by:

2D NMR Techniques :

  • HSQC correlates ¹H-¹³C signals to distinguish aromatic protons.
  • HMBC identifies long-range couplings (e.g., cyano-vinyl to thiazole) .

High-Resolution MS (HRMS) : Differentiates isobaric ions (e.g., exact mass <0.5 ppm error).

X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond connectivity (e.g., monoclinic crystal system in ) .

What pharmacological activities are reported for this compound, and how are they quantified?

Level: Basic
Methodological Answer:

  • Anticancer Activity : Evaluated via MTT assays against human cancer cell lines (e.g., IC₅₀ values in the micromolar range for similar thiazole derivatives) .
  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays (minimum inhibitory concentration) .
  • Structure-Activity Relationship (SAR) : Fluorine at the phenyl ring enhances electron-withdrawing effects, improving membrane permeability .

Table 1 : Bioactivity of Analogous Compounds

SubstituentActivity (IC₅₀/MIC)Reference
4-Fluorophenyl12 µM (HeLa)
3-Chlorobenzylthio8 µg/mL (S. aureus)

How do structural modifications (e.g., substituent variations) impact bioactivity?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups enhance cytotoxicity by increasing electrophilicity and target binding .
  • Bulkier Substituents : tert-Butyl or cyclopropyl groups reduce activity due to steric hindrance .
  • Heterocycle Expansion : Pyridazine or oxadiazole moieties (e.g., ) improve kinase inhibition but may reduce solubility .

Q. Optimization Strategy :

  • Parallel Synthesis : Generate analogs with varied substituents.
  • Molecular Docking : Predict binding affinity to targets (e.g., EGFR kinase) .

What in vitro models are used to evaluate anticancer mechanisms?

Level: Basic
Methodological Answer:

  • Cell Cycle Analysis : Flow cytometry after propidium iodide staining identifies G1/S arrest .
  • Apoptosis Assays : Annexin V-FITC/PI staining quantifies early/late apoptotic cells.
  • Western Blotting : Measures caspase-3/9 activation and Bcl-2/Bax ratios .

How can reaction yields be optimized for large-scale synthesis?

Level: Advanced
Methodological Answer:

  • Solvent Optimization : Replace DCM with toluene for better scalability .
  • Catalyst Screening : Pd/C or CuI improves coupling efficiency (e.g., 85% yield vs. 60% without catalyst) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h .

What strategies address poor solubility in biological assays?

Level: Advanced
Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.